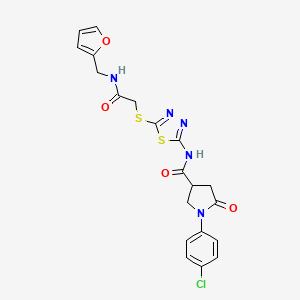
1-(4-chlorophenyl)-N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C20H18ClN5O4S2 and its molecular weight is 491.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-chlorophenyl)-N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic molecule with potential biological activity. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions, often starting from simpler derivatives. For example, the synthesis may include the formation of the thiadiazole ring and subsequent modifications to introduce the furan and pyrrolidine moieties. The following table summarizes a general synthetic route:
| Step | Reaction Type | Key Reagents/Conditions |
|---|---|---|
| 1 | Formation of Thiadiazole | Thiosemicarbazide and appropriate carbonyl compounds |
| 2 | Furan Introduction | Furan derivatives with alkylating agents |
| 3 | Pyrrolidine Formation | Cyclization reactions under acidic or basic conditions |
| 4 | Final Coupling | Amide bond formation using coupling reagents |
Antimicrobial Properties
Research indicates that compounds containing furan and thiadiazole moieties exhibit significant antimicrobial activity. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the furan ring is particularly noted for enhancing antibacterial activity.
Anticancer Activity
Several studies have investigated the anticancer potential of related compounds. For example, a structure-activity relationship (SAR) analysis revealed that modifications in the phenyl and thiadiazole rings significantly influence cytotoxicity against cancer cell lines . In particular, compounds with a similar structural framework demonstrated IC50 values lower than those of established chemotherapeutics like doxorubicin, indicating potential as effective anticancer agents .
The proposed mechanisms of action for these compounds often involve interaction with specific molecular targets:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.
- Receptor Modulation : Some studies suggest that these compounds can modulate receptor activity, influencing signaling pathways critical for cell survival and proliferation.
Case Studies
- Anticonvulsant Activity : A study on thiazole derivatives similar to our target compound reported significant anticonvulsant activity in animal models. The presence of a pyrrolidine ring was crucial for enhancing efficacy .
- Cytotoxicity Against Cancer Cells : Another investigation focused on a series of thiadiazole derivatives showed promising results against human lung adenocarcinoma cells (A549). The most active compound exhibited an IC50 value significantly lower than that of standard treatments .
特性
IUPAC Name |
1-(4-chlorophenyl)-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O4S2/c21-13-3-5-14(6-4-13)26-10-12(8-17(26)28)18(29)23-19-24-25-20(32-19)31-11-16(27)22-9-15-2-1-7-30-15/h1-7,12H,8-11H2,(H,22,27)(H,23,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSBEWJYNRJMQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NC3=NN=C(S3)SCC(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














